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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of NS-2359 (also known as GSK-

372475), a triple reuptake inhibitor (TRI), with other therapeutic alternatives for Attention-

Deficit/Hyperactivity Disorder (ADHD), particularly the inattentive subtype. NS-2359 was under

development for the treatment of ADHD and depression but was ultimately discontinued. This

document compiles available preclinical and clinical data to offer a retrospective comparison

with established ADHD medications.

Executive Summary
NS-2359 is a potent, orally active triple reuptake inhibitor that blocks the reuptake of dopamine

(DAT), norepinephrine (NET), and serotonin (SERT) with approximately equipotent inhibition of

all three transporters.[1] While preclinical data on its specific binding affinities (Ki) and inhibitory

concentrations (IC50) are not publicly available, its mechanism of action positions it among

other TRIs like tesofensine. A Phase II clinical trial in adults with ADHD showed that while NS-
2359 did not demonstrate a significant overall improvement compared to placebo, it did show a

modest and statistically significant effect in the predominantly inattentive subtype of ADHD.[2]

This guide compares NS-2359 with another TRI, tesofensine, and two established ADHD

treatments, atomoxetine (a selective norepinephrine reuptake inhibitor) and methylphenidate (a

dopamine and norepinephrine reuptake inhibitor).
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The following tables summarize the available quantitative data for NS-2359 and its

comparators.

Table 1: Preclinical Monoamine Transporter Inhibition Data

Compound
Dopamine
Transporter (DAT)

Norepinephrine
Transporter (NET)

Serotonin
Transporter (SERT)

NS-2359 (GSK-

372475)

Data not publicly

available (described

as "approximately

equipotent")

Data not publicly

available

Data not publicly

available

Tesofensine IC50: 8.0 nM IC50: 3.2 nM IC50: 11.0 nM

Atomoxetine Ki: 177 nM Ki: 4.5 nM Ki: 22 nM

Methylphenidate (d-

threo)
IC50: 33 nM IC50: 244 nM IC50: >50,000 nM

Table 2: Clinical Efficacy in Adults with Inattentive ADHD
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Drug Study Design
Key Findings in Inattentive
ADHD

NS-2359

8-week, randomized, double-

blind, placebo-controlled

Phase II trial (NCT00467428)

Responder Rate: 41% in the

inattentive subtype vs. 7% for

placebo (p < 0.01). No

significant overall effect on

ADHD symptoms.[2]

Atomoxetine Meta-analysis of 13 RCTs

Superior efficacy over placebo

for inattentive symptoms

(Standardized Mean Difference

= -0.42).[3]

Methylphenidate
Narrative review of placebo-

controlled trials

Moderately effective against

core ADHD symptoms,

including inattention

(Standardized Mean Difference

= 0.49).[4]

Experimental Protocols
NS-2359 Phase II Clinical Trial for Adult ADHD
(NCT00467428)
Objective: To investigate the efficacy, safety, and cognitive function of NS-2359 in adults with a

DSM-IV diagnosis of ADHD.

Study Design: A multi-centre, double-blind, randomized, placebo-controlled, parallel-group

study.

Participants: 126 adults (18-55 years) diagnosed with ADHD. Participants were randomized to

receive either NS-2359 (n=63) or a placebo (n=63).

Intervention:

Treatment Group: 0.5 mg NS-2359 administered orally once daily for 8 weeks.
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Control Group: Placebo administered orally once daily for 8 weeks.

Primary Outcome Measure: Reduction in the investigator-rated ADHD Rating Scale (ADHD-

RS) total score from baseline to the end of the 8-week treatment period.

Secondary Outcome Measures:

Patient-rated ADHD-RS

Conners' Adult ADHD Rating Scale (CAARS)

Brown Adult ADHD Scale

Clinical Global Impression-Improvement (CGI-I) scale

Computerized neuropsychological evaluation to assess cognitive function (e.g., attention,

episodic memory, working memory).

Key Results:

Primary Outcome: No significant difference was observed between the NS-2359 and placebo

groups in the reduction of the total ADHD-RS score for the overall study population (7.8 vs.

6.4; p < 0.45).[2]

Subgroup Analysis (Inattentive Subtype): A significantly higher proportion of responders

(defined as a 30% or more reduction in ADHD-RS score) was found in the NS-2359 group

compared to the placebo group (41% vs. 7%; p < 0.01).[2]

Cognitive Function: NS-2359 showed improvements in composite scores for attention,

episodic memory, and working memory.

Safety: The most commonly reported side effects were insomnia, headaches, and loss of

appetite. No serious adverse events were reported.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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